molecular formula C15H25N3O3S B4621698 N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4621698
M. Wt: 327.4 g/mol
InChI Key: DWBLSMRWUSDCRI-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that demonstrates significant complexity and diversity in their chemical structure and properties. Its synthesis and analysis contribute to the broader understanding of chemical interactions and molecular behavior.

Synthesis Analysis

The synthesis process involves multiple steps, including the permethylation of complex carbohydrates, which offers confirmation of chemical structures through methylation techniques. This approach is crucial for understanding the compound's formation and optimizing its synthesis for research and application purposes (Hakomori, 1964).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through X-ray crystallography, revealing specific intramolecular and intermolecular hydrogen bonding patterns. These findings help in understanding the spatial arrangement and electronic properties of the molecule, which are critical for predicting its reactivity and interactions with other molecules (Wu et al., 2005).

Chemical Reactions and Properties

The compound's reactivity has been explored through its involvement in various chemical reactions, including the formation of thiadiazoles and oxathiazoles from reactions with N-sulfonylamines. Such reactions indicate the compound's potential utility in synthesizing heterocyclic compounds, which are of interest in many chemical and pharmaceutical applications (Tornus, Schaumann*, Adiwidjaja, 1996).

Physical Properties Analysis

The physical properties, including solubility and phase transition behavior, have been studied for polymers related to this compound. These studies provide insights into how variations in temperature and pH can affect the compound's physical state and behavior in different environments, which is essential for its application in materials science (Gao et al., 2008).

Chemical Properties Analysis

Investigations into the chemical stability and reactivity of related sulfone and sulfoximide compounds provide a deeper understanding of the compound's chemical properties. This includes studies on the synthesis of sulfomycinamate and its behavior as a dipolarophile in cycloadditions, highlighting the compound's potential for creating diverse chemical structures (Bagley et al., 2005).

Scientific Research Applications

Applications in Organic and Analytical Chemistry

Chemical Reactions and Derivatives

Research has shown that derivatives similar to N1-[2-(dimethylamino)ethyl]-N2-(3,4-dimethylphenyl)-N2-(methylsulfonyl)glycinamide can participate in unique chemical reactions. For example, 2-(N,N-Dimethylamino)ethanol can replace certain groups in silacyclobutanes to form dimethylaminoethoxy derivatives, which have implications in synthesizing complex organic molecules (Pestunovich et al., 2006).

Bioconjugation Reactions

The compound's structure is relevant to bioconjugation studies, where researchers investigate its use in preparing variants for medical research. Systematic investigations have highlighted conditions and side reactions that may interfere with product formation in bioconjugation reactions, shedding light on its potential for creating targeted therapies (Totaro et al., 2016).

Material Science and Polymer Chemistry

Hydrogel Synthesis

The compound's derivatives have been used in the synthesis of smart materials, such as hydrogels that respond to pH and temperature changes. These materials have vast applications in drug delivery systems and tissue engineering (Çavuş & Gürdağ, 2007).

Advanced Spectroscopy and Imaging

Fluorescent Molecular Probes

Research into similar structures has led to the development of fluorescent solvatochromic dyes, which are crucial in creating sensitive molecular probes for studying biological events and processes. These probes can help visualize cellular functions in real-time with high specificity and sensitivity (Diwu et al., 1997).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-12-6-7-14(10-13(12)2)18(22(5,20)21)11-15(19)16-8-9-17(3)4/h6-7,10H,8-9,11H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBLSMRWUSDCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCN(C)C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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